molecular formula C24H18N4O2S B12470958 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B12470958
M. Wt: 426.5 g/mol
InChI Key: LAQICULVIKGLBM-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-c]pyrazole core substituted with a methyl group at position 3 and a phenyl group at position 1. The carbohydrazide moiety at position 5 forms an (E)-configured hydrazone with a 2-hydroxynaphthalen-1-yl substituent. Structural confirmation of such compounds typically employs spectroscopic methods (IR, NMR, MS) and single-crystal X-ray diffraction .

Properties

Molecular Formula

C24H18N4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C24H18N4O2S/c1-15-19-13-22(31-24(19)28(27-15)17-8-3-2-4-9-17)23(30)26-25-14-20-18-10-6-5-7-16(18)11-12-21(20)29/h2-14,29H,1H3,(H,26,30)

InChI Key

LAQICULVIKGLBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves a multi-step process. One common method involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide in the presence of a suitable catalyst, such as ammonium acetate, in ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or thieno[2,3-c]pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((2-Hydroxynaphthalen-1-yl)methylene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key bacterial enzymes such as adenylate kinase and peptide deformylase, disrupting essential cellular processes . Additionally, its ability to chelate metal ions can enhance its activity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Pyrazole/Thienopyrazole Derivatives

Compound Name Core Structure Substituents (R1, R2) Hydrazone Moiety (R3) Molecular Formula Molecular Weight
Target Compound Thieno[2,3-c]pyrazole R1 = 3-methyl, R2 = 1-phenyl 2-Hydroxynaphthalen-1-yl C₂₄H₁₈N₄O₂S 426.49 g/mol
3-Methyl-N′-[(E)-(3-nitrophenyl)methylene]-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide Thieno[2,3-c]pyrazole R1 = 3-methyl, R2 = 1-phenyl 3-Nitrophenyl C₂₀H₁₅N₅O₃S 417.43 g/mol
N′-[(E)-(2-Hydroxy-1-naphthyl)methylene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide Pyrazole R1 = 3-(1-naphthyl) 2-Hydroxynaphthalen-1-yl C₂₅H₁₈N₄O₂ 414.44 g/mol
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) Pyrazole R1 = 5-phenyl 2,4-Dichlorobenzylidene C₁₇H₁₂Cl₂N₄O 375.21 g/mol
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) Pyrazole R1 = 5-methyl 4-Methoxybenzylidene C₁₃H₁₄N₄O₂ 274.28 g/mol

Key Observations:

  • Hydrazone Substituent Effects: Electron-withdrawing groups (e.g., 3-nitro in ) reduce electron density at the hydrazone nitrogen, affecting reactivity. The 2-hydroxynaphthyl group in the target compound enables hydrogen bonding and aromatic stacking, unlike non-polar substituents (e.g., 2,4-dichloro in E-DPPC) . Methoxy groups (e.g., in E-MBPC) improve solubility but may reduce binding affinity compared to hydroxylated naphthyl systems .

Spectroscopic and Computational Comparisons

Table 2: Spectroscopic and Computational Data

Compound Name IR (C=O Stretch, cm⁻¹) ¹H NMR (δ, ppm) Key Signals X-ray Confirmed? DFT Studies Conducted?
Target Compound ~1680–1700 (predicted) 8.5–9.0 (hydrazone CH=N) Likely Yes (predicted)
E-DPPC 1695 8.7 (CH=N), 7.2–8.1 (aromatic) Yes Yes (B3LYP/6-311 G**)
E-MBPC 1682 8.3 (CH=N), 3.8 (OCH₃) Yes Yes (B3LYP/6-311 G**)
3-Methyl-N′-[(E)-(3-nitrophenyl)methylene]-... 1702 8.9 (CH=N), 7.5–8.3 (aromatic) No No

Key Findings:

  • IR Spectroscopy: C=O stretches in hydrazides typically appear near 1680–1700 cm⁻¹, consistent across analogs .
  • X-ray Diffraction: E-DPPC and E-MBPC confirm (E)-configuration via single-crystal analysis, a critical factor for biological activity .
  • DFT Calculations: Studies on E-DPPC and E-MBPC reveal intramolecular hydrogen bonding (N–H⋯O) stabilizing the hydrazone structure .

Table 3: Hypothetical Pharmacological Properties Based on Substituents

Compound Name Predicted LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Likely Targets
Target Compound 3.8 2 (OH, NH) 4 Kinase inhibitors, Anticancer
E-DPPC 4.1 1 (NH) 3 Antimicrobial agents
E-MBPC 2.5 1 (NH) 4 Anti-inflammatory agents

Key Insights:

  • Thienopyrazole derivatives generally exhibit higher LogP values, suggesting better blood-brain barrier penetration compared to pyrazole analogs .

Biological Activity

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections will delve into the compound's biological activity, synthesis, and relevant case studies.

Molecular Structure

  • Molecular Formula : C20H17N5O2
  • Molecular Weight : 359.38 g/mol
  • CAS Number : 1285532-46-8

Structural Features

The compound features a thieno[2,3-c]pyrazole core, which is known for its diverse biological activities. The presence of hydroxynaphthalene and carbohydrazide moieties enhances its potential interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, various synthesized pyrazole derivatives have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. A study demonstrated that compounds with similar structural motifs inhibited bacterial growth at concentrations as low as 6.25 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. In vivo studies have shown that compounds similar to this compound significantly reduce paw edema in carrageenan-induced models. For instance, a related compound exhibited over 84% inhibition compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Various compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, derivatives have shown promising results in inhibiting cell proliferation in breast and colon cancer models, suggesting that this compound may exhibit similar properties .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thieno[2,3-c]pyrazole framework followed by functionalization at the hydrazone position.

The biological activity of this compound is likely linked to its ability to interact with specific enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms. Its aggregation-induced emission (AIE) properties suggest it may also affect cellular signaling pathways through intramolecular charge transfer (TICT) mechanisms, impacting gene expression and cellular metabolism .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, a derivative structurally similar to this compound demonstrated significant anti-inflammatory effects (up to 85% inhibition) compared to the standard drug ibuprofen at equivalent doses. This suggests a strong potential for therapeutic applications in treating inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

Another study focused on testing various pyrazole derivatives against common bacterial strains revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents based on the pyrazole scaffold.

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